Biochemical NIK Inhibition: Map3K14-IN-173 IC50 of 1.8 nM
Map3K14-IN-173 (Compound 173) demonstrates potent biochemical inhibition of NIK autophosphorylation in a cell-free assay, with an IC50 of 1.8 nM . This establishes its high affinity for the target kinase. In comparison, the NIK inhibitor B022 exhibits a significantly lower potency, with a reported IC50 of 15.1 nM and Ki of 4.2 nM in similar biochemical assays . This represents a more than 8-fold higher IC50 for B022 relative to Map3K14-IN-173. The quantified difference in target engagement potency is a primary differentiator for experiments requiring maximal NIK inhibition.
| Evidence Dimension | Biochemical NIK inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | B022: IC50 = 15.1 nM |
| Quantified Difference | ~8.4-fold lower IC50 for Map3K14-IN-173 |
| Conditions | Cell-free assay (NIK autophosphorylation) |
Why This Matters
This >8-fold potency advantage allows for the use of lower compound concentrations in cellular assays, minimizing potential off-target or cytotoxic effects.
